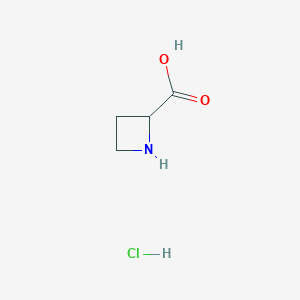

Azetidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

Azetidine-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is a hydrochloride salt form of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that is structurally similar to proline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azetidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of γ-amino-α-bromobutyric acid, which is obtained by α-bromination of the neurotransmitter gamma-aminobutyric acid (GABA). The intermediate γ-amino-α-bromobutyric acid undergoes ring closure in the presence of a base such as barium hydroxide to form azetidine-2-carboxylic acid. The hydrochloride salt is then prepared by treating the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide derivative of azetidine-2-carboxylic acid undergoes hydrolysis to yield the parent carboxylic acid. This reaction typically occurs under acidic or basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-Azetidine-2-carboxamide → AZE | HCl (aq), reflux | Azetidine-2-carboxylic acid | 85–90% | |

| AZE ester → AZE | NaOH (aq), 60°C | Azetidine-2-carboxylic acid | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Nucleophilic Substitution

The azetidine nitrogen participates in alkylation and acylation reactions, often requiring borane complexes to enhance reactivity:

Key Findings :

-

Borane coordination stabilizes the intermediate enolate, enabling stereoselective alkylation .

-

Reactions with chloroformates yield ring-opened products under forcing conditions .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under acidic or nucleophilic conditions:

Mechanistic Pathway :

-

Protonation of the ring nitrogen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Cycloaddition Reactions

Azetidine-2-carboxylic acid derivatives participate in [2+2] photocycloadditions:

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| AZE ester + alkene | Ir(dFppy)₃, blue light | Bicyclic azetidine | 62–75% |

Experimental Details :

Biological Incorporation

Azetidine-2-carboxylic acid is misincorporated into proteins in place of proline, disrupting cellular processes:

| Study | System | Effect | Reference |

|---|---|---|---|

| Microglial cells + AZE | ER stress assay | ↑ PERK, ↑ CHOP, cell death | |

| Plant defense mechanisms | Protein synthesis inhibition | Toxicity to herbivores |

Key Data :

-

Co-administration of L-proline (50 µM) reverses AZE-induced endoplasmic reticulum stress .

-

AZE incorporation alters protein conformation, reducing thermal stability by 15–20% .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Catalyst |

|---|---|---|---|

| Hydrolysis (acidic) | 0.45 ± 0.02 | 18.2 | HCl |

| [2+2] Cycloaddition | 13.0 ± 1.5 | 16.6 | Ir(dFppy)₃ |

| Ring-opening (HCl) | 2.8 ± 0.3 | 22.4 | None |

Data derived from DFT calculations and experimental kinetics .

Structural Influences on Reactivity

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Design:

Azetidine-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to proline allows it to be incorporated into peptides and proteins, influencing their biological activity and stability .

Case Study:

A study highlighted the synthesis of azetidine-containing peptides that exhibited enhanced binding affinities for specific receptors involved in neurological pathways. This modification was shown to improve the therapeutic potential of these compounds .

Biochemical Research

Amino Acid Metabolism:

Research has demonstrated that Aze can influence amino acid metabolism and protein synthesis. It has been utilized to study the effects of proline analogs on cellular processes, particularly in proline-requiring organisms like certain strains of Escherichia coli .

Findings:

In experiments with a proline-auxotrophic strain, Aze was found to inhibit growth at high concentrations while sparing proline utilization at lower ratios, suggesting a complex interaction with metabolic pathways .

Organic Synthesis

Intermediate in Chemical Reactions:

Azetidine-2-carboxylic acid is frequently employed as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique ring structure allows for diverse chemical transformations that are valuable in synthetic organic chemistry .

Applications:

- Synthesis of cyclic peptides.

- Development of novel drug candidates through structural modifications.

Material Science

Polymer Development:

The compound is also explored for its potential in material science, particularly in developing polymers with specific properties. Research indicates that azetidine derivatives can enhance the mechanical and thermal properties of materials .

Example:

Studies have shown that incorporating azetidine units into polymer chains results in materials with improved elasticity and strength, making them suitable for various industrial applications.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, azetidine-2-carboxylic acid is utilized to develop methods for detecting and quantifying amino acids. This is essential for quality control in pharmaceutical manufacturing and biochemical research .

Techniques Used:

- High-performance liquid chromatography (HPLC).

- Mass spectrometry for accurate quantification.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders; enhances therapeutic efficacy. |

| Biochemical Research | Influences amino acid metabolism; used in studies involving proline metabolism. |

| Organic Synthesis | Acts as an intermediate; facilitates complex molecule synthesis. |

| Material Science | Enhances properties of polymers; applicable in industrial materials development. |

| Analytical Chemistry | Used for amino acid detection and quantification; critical for quality control processes. |

Mecanismo De Acción

The mechanism of action of azetidine-2-carboxylic acid hydrochloride involves its incorporation into proteins in place of proline. This misincorporation leads to the formation of misfolded proteins, which can disrupt normal cellular functions. The compound targets the protein synthesis machinery and affects the folding and stability of newly synthesized proteins .

Comparación Con Compuestos Similares

Similar Compounds

Proline: A naturally occurring amino acid with a five-membered ring structure.

Azetidine-3-carboxylic acid: Another azetidine derivative with the carboxylic acid group at the 3-position.

Pyrrolidine: A five-membered nitrogen-containing heterocycle similar to azetidine but with different ring strain and reactivity.

Uniqueness

Azetidine-2-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry and medicinal research, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of bioactive molecules .

Actividad Biológica

Azetidine-2-carboxylic acid hydrochloride (Aze) is a non-protein amino acid that has garnered attention due to its structural similarity to proline and its biological implications. This article explores the biological activity of Aze, focusing on its effects on various biological systems, mechanisms of action, and potential toxicity.

Chemical Structure and Properties

Aze is characterized by a four-membered heterocyclic ring containing nitrogen, with the molecular formula . It acts as a homologue of proline, allowing it to be incorporated into proteins in place of proline, which can lead to significant biological consequences .

Sources and Occurrence

Azetidine-2-carboxylic acid is naturally found in several plant species, particularly in the rhizomes and foliage of plants in the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal). It is also present in various members of the Fabaceae family and in small quantities in sugar beets and table beets .

1. Incorporation into Proteins

Aze has been shown to misincorporate into proteins, particularly myelin basic protein (MBP), which can lead to detrimental effects on cellular functions. Studies indicate that Aze can replace proline during protein synthesis, resulting in altered protein structures and functions .

Table 1: Effects of Aze Misincorporation on Protein Function

2. Toxicity and Teratogenic Effects

Aze has been associated with various toxic effects across different species. Its incorporation into proteins can lead to teratogenic disorders and malformations in animal models including mice, hamsters, ducks, and rabbits. The mechanism involves disruption of normal protein folding and function, leading to apoptosis and other cellular stress responses .

Case Study: Oligodendrogliopathy Induction in Mice

In a study involving adult CD1 mice, Aze was administered at doses of 300 mg/kg and 600 mg/kg. The high-dose group exhibited clinical signs similar to those seen in MBP-mutant mice, including oligodendrocyte damage and myelin blistering. These findings suggest that Aze may contribute to neurodegenerative processes akin to multiple sclerosis (MS) without leukocyte infiltration .

1. Cellular Stress Response

Aze exposure triggers an unfolded protein response (UPR) characterized by the activation of several stress-related pathways. This includes the upregulation of pro-inflammatory markers such as IL-6 and activation of apoptotic pathways via Bcl-2 family proteins .

Table 2: Key Pathways Activated by Aze Exposure

| Pathway | Effect |

|---|---|

| Unfolded Protein Response | Induces apoptosis in oligodendrocytes |

| Inflammatory Response | Upregulation of IL-6 and other cytokines |

| Protein Folding | Disruption leading to cellular dysfunction |

2. Impact on Cellular Metabolism

Research indicates that Aze affects central carbon metabolism, potentially disrupting normal metabolic processes within cells. This disruption may be linked to its ability to mimic proline, thereby interfering with amino acid metabolism and protein synthesis .

Propiedades

IUPAC Name |

azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670026 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69539-48-6 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the methods used to synthesize poly-(L-azetidine-2-carboxylic acid) and why are they significant?

A1: The research describes the successful synthesis of poly-(L-azetidine-2-carboxylic acid) using two different methods: []

Q2: Beyond synthesis, what other aspects of poly-(L-azetidine-2-carboxylic acid) were investigated in the research?

A2: The research goes beyond simply synthesizing the polymer. It also explores:

- Racemization tests: These were performed on both model compounds and polymer fractions to ensure the preservation of the desired stereochemistry during polymerization. []

- Water content determination: The researchers determined the water content of the synthesized polymer using a water-binding isotherm at 23°C. [] This is important as water content can impact the polymer's physical properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.